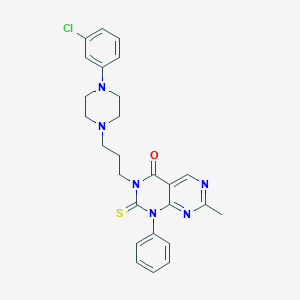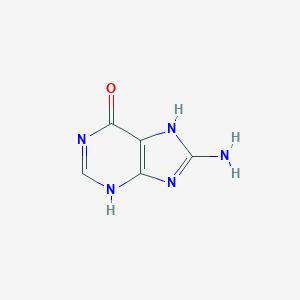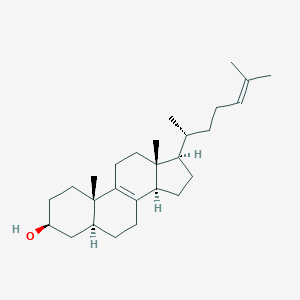
cis-10,11-Dihydroxy-10,11-dihydrocarbamazepin
Übersicht
Beschreibung
cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is a metabolite of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. This compound is characterized by its molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . It is primarily studied for its role in the metabolism of carbamazepine and its potential pharmacological effects.
Wissenschaftliche Forschungsanwendungen
cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is extensively studied in various scientific fields:
Wirkmechanismus
Target of Action
cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine, also known as 7DQ8R1AQ9J, is primarily used to treat epilepsy . It is a prodrug of carbamazepine, which is known to target voltage-gated sodium channels in the central nervous system .
Mode of Action
The compound is metabolized by the enzyme dioxygenase in the liver to form its active form . The active form of the drug binds to the voltage-gated sodium channels, stabilizing their inactive state and preventing rapid, repetitive firing of action potentials. This reduces the propagation of seizure activity in the brain .
Biochemical Pathways
The primary biochemical pathway involved is the metabolic conversion of the prodrug into its active form by the enzyme dioxygenase . This process occurs in the liver, a major site of drug metabolism. The active form then exerts its therapeutic effect by modulating the activity of voltage-gated sodium channels .
Pharmacokinetics
The pharmacokinetic properties of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine are largely determined by its metabolism in the liver. As a prodrug, it needs to be converted into its active form to exert its therapeutic effect
Result of Action
The result of the action of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is the reduction of seizure activity in the brain. By stabilizing the inactive state of voltage-gated sodium channels, it prevents the rapid, repetitive firing of action potentials that is characteristic of seizures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine typically involves the hydroxylation of carbamazepine. This can be achieved through enzymatic reactions using cytochrome P450 enzymes or through chemical oxidation methods. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective formation of the cis-dihydroxy derivative .
Industrial Production Methods: Industrial production of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine may involve large-scale enzymatic processes or chemical synthesis routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic methods are preferred for their specificity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent carbamazepine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Carbamazepine.
Substitution: Alkylated or acylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Carbamazepine: The parent compound, widely used as an anticonvulsant and mood stabilizer.
trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine: Another metabolite of carbamazepine with different stereochemistry.
10,11-Dihydro-10,11-dihydroxycarbamazepine: A related compound with similar pharmacological properties.
Uniqueness: cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is unique due to its specific stereochemistry, which may influence its pharmacological activity and metabolic pathways. Its distinct properties make it an important compound for studying the metabolism and effects of carbamazepine .
Eigenschaften
IUPAC Name |
(5S,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQOPPDPVELEG-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136368 | |
| Record name | rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58955-94-5 | |
| Record name | rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58955-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy-, (10R,11S)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058955945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-DIHYDROXY-10,11-DIHYDROCARBAZEPINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ8R1AQ9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine relevant in the context of environmental science?
A: Carbamazepine, a widely used neuroactive drug, is known to resist conventional wastewater treatment processes and ends up contaminating water resources. [] This persistence raises concerns about potential ecological and human health risks. The research identified Paraburkholderia xenovorans LB400 as a bacterium capable of degrading carbamazepine into cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine. [] This biodegradation pathway is particularly important because it offers a potential solution for removing carbamazepine from wastewater, thus mitigating its environmental impact. Additionally, the identified metabolites, including cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine, are considered less harmful than the carcinogenic acridine products generated by some advanced oxidation methods used in water treatment. []
Q2: How does the biodegradation rate of carbamazepine by Paraburkholderia xenovorans LB400 compare to other methods?
A: The research demonstrated that Paraburkholderia xenovorans LB400 degrades carbamazepine at a rate significantly higher than previously reported methods. [] Specifically, the degradation rate observed in this study was 40 times faster than the best rates reported prior. [] This finding highlights the potential of utilizing this bacterium and its enzymatic pathways for efficient bioremediation of carbamazepine-contaminated water.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
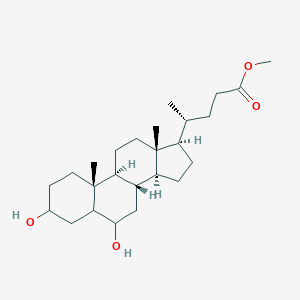
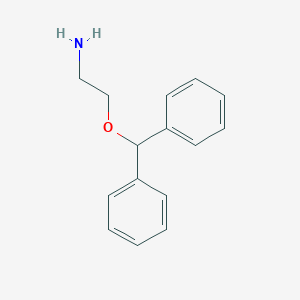
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)



![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
